
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Applications
One study discusses the synthesis of a structurally related compound, showcasing its importance in the field of radiopharmaceuticals. The detailed synthesis process emphasizes the compound's utility in creating radio-labelled molecules for imaging and diagnostic purposes (Czeskis, 1998).
Catalytic Applications
Another research explores the catalytic use of a compound in transfer hydrogenation reactions, indicating the potential of similar compounds in facilitating or enhancing chemical reactions. This can have implications in synthetic chemistry, where such catalysts are crucial for developing more efficient and sustainable chemical processes (Aydemir et al., 2014).
Generation of Structurally Diverse Libraries
A study on the generation of a structurally diverse library of compounds through alkylation and ring closure reactions highlights the chemical's versatility in creating a wide range of molecules. This has implications for drug discovery and the development of new materials with tailored properties (Roman, 2013).
Antimicrobial Activity
Research into the antimicrobial activity of new linearly fused pyranoindoles, including compounds with structural similarities, underscores the potential therapeutic applications of these chemicals in fighting bacterial and fungal infections (Gadaginamath et al., 2005).
Eigenschaften
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-13-7-9-21(10-8-13)11-16(23)12-22-15(3)14(2)17-5-4-6-18(20)19(17)22/h4-6,13,16,23H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNWQRSULUAYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C(=C(C3=C2C(=CC=C3)Cl)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)


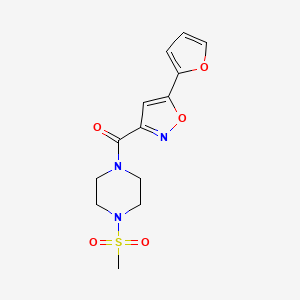
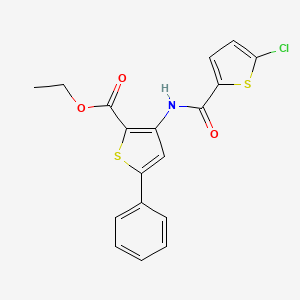
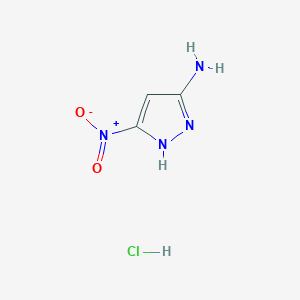
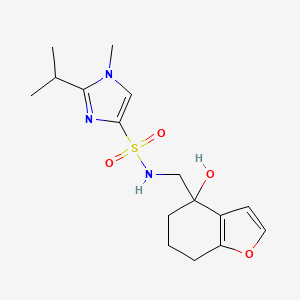

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
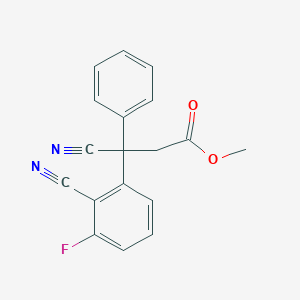
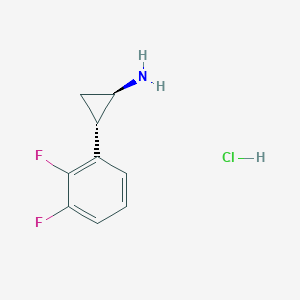
methanamine](/img/structure/B2870038.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)